6-Aminothymol hydrochloride

Description

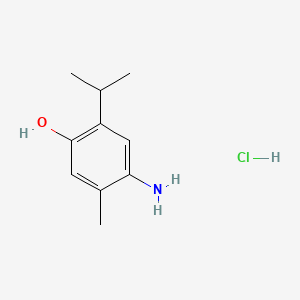

6-Aminothymol hydrochloride (CAS 6321-11-5) is a phenolic compound with the molecular formula C₁₀H₁₅NO·HCl and a molecular weight of 201.69 g/mol . Structurally, it consists of a thymol backbone (2-isopropyl-5-methylphenol) substituted with an amino group (-NH₂) at the 6-position, forming a hydrochloride salt. Key physicochemical properties include a melting point of 256–259°C, a boiling point of 304.6°C at 760 mmHg, and a flash point of 138°C . It is classified as an intermediate or building block in pharmaceuticals, agrochemicals, and specialty chemicals, with applications in drug synthesis and research .

Propriétés

IUPAC Name |

4-amino-5-methyl-2-propan-2-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-6(2)8-5-9(11)7(3)4-10(8)12;/h4-6,12H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJYJPIOFSRDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064231 | |

| Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6321-11-5 | |

| Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006321115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOTHYMOL HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-amino-5-methyl-2-(1-methylethyl)-, hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X28UXX3R9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminothymol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol derivatives and amines.

Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6-Aminothymol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenol and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Applications De Recherche Scientifique

Organic Synthesis

6-Aminothymol hydrochloride serves as a building block for synthesizing various organic compounds. Its reactivity facilitates numerous chemical transformations, including oxidation, reduction, and substitution reactions. This versatility is crucial in developing new materials and pharmaceuticals.

Biochemical Assays

In biological research, this compound is utilized as a probe to study enzyme activities and metabolic pathways. Its ability to interact with biological molecules makes it valuable for investigating biochemical processes, particularly in enzymology.

Pharmacological Research

Recent studies have highlighted the potential of this compound as a pharmacological scaffold. It has shown promising results in antimicrobial activity against various pathogens, including Staphylococcus aureus and Streptococcus hemolyticus, with minimal inhibitory concentrations comparable to established antibiotics . This suggests its potential use in developing new antimicrobial agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against common pathogens, showcasing its potential as an alternative to traditional antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Streptococcus hemolyticus | Y µg/mL |

Note: Specific MIC values should be filled based on experimental data from relevant studies.

Anti-inflammatory and Antioxidant Activities

This compound also possesses anti-inflammatory and antioxidant properties, making it a candidate for treating conditions related to oxidative stress and inflammation. Its structural similarity to other phenolic compounds suggests potential therapeutic effects in various diseases .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. Results indicated that the compound exhibited significant antibacterial activity, supporting its potential use in clinical settings . -

Pharmacological Scaffold Development

In another study, researchers explored the modification of this compound to enhance its pharmacological properties. The derivatives showed improved bioactivity against specific targets, demonstrating the compound's versatility as a drug development platform .

Mécanisme D'action

The mechanism of action of 6-Aminothymol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activities. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

The table below compares 6-Aminothymol hydrochloride with structurally or functionally related hydrochlorides:

Key Structural Differences

- Phenolic vs. Non-Phenolic Backbones: 6-Aminothymol HCl and 6-Amino-3-ethylphenol HCl share phenolic cores but differ in substituents (isopropyl/methyl vs. ethyl). Non-phenolic compounds like Memantine HCl (adamantane) and Chlorphenoxamine HCl (diphenylmethane) exhibit distinct pharmacological profiles .

- Amino Group Positioning: 6-Aminothymol HCl’s amino group at the 6-position contrasts with Methyl 6-(aminomethyl)nicotinate HCl’s aminomethyl group on a pyridine ring, altering solubility and reactivity .

- Salt Formation: While all listed compounds are hydrochlorides, 6-Aminohexanoyl chloride is an acyl chloride, making it more reactive and unsuitable for direct therapeutic use .

Functional and Application Contrasts

- Pharmaceutical Use: Memantine HCl and Chlorphenoxamine HCl are direct therapeutics, whereas 6-Aminothymol HCl serves as a synthetic intermediate .

- Chemical Reactivity: 6-Aminohexanoyl chloride’s acyl chloride group enables peptide bond formation, unlike 6-Aminothymol HCl’s stable phenol-amine system .

Activité Biologique

6-Aminothymol hydrochloride is a derivative of thymol, a monoterpenoid phenol known for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the sixth position of the thymol structure. This modification enhances its solubility and potential biological activity compared to thymol itself.

Antimicrobial Activity

In Vitro Studies

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Streptococcus hemolyticus, with minimal inhibitory concentrations (MICs) comparable to those of established antibiotics .

Table 1: Antimicrobial Activity of this compound

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies. It has been shown to effectively scavenge free radicals, thereby reducing oxidative stress in various cellular models. The compound's mechanism involves enhancing the activity of endogenous antioxidant enzymes and decreasing lipid peroxidation .

Table 2: Antioxidant Activity Assays

| Assay Type | Concentration (µg/mL) | Activity (%) | Reference |

|---|---|---|---|

| DPPH Scavenging | 250 | 85 | |

| Hydroxyl Radical Scavenging | 250 | 90 |

Cytotoxicity and Anti-inflammatory Effects

The cytotoxic effects of this compound have been investigated using various cancer cell lines. In vitro studies suggest that it exhibits selective cytotoxicity, with IC50 values indicating effective dose ranges for inhibiting cell proliferation . Additionally, its anti-inflammatory properties have been highlighted through its ability to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Case Studies

-

Antileishmanial Activity

A study comparing the antileishmanial effects of thymol derivatives, including this compound, showed promising results. The compound demonstrated leishmanicidal activity at concentrations lower than those required for significant cytotoxicity, suggesting a favorable therapeutic index . -

Formulation Studies

Recent research has explored the incorporation of this compound into chitosan nanoparticles to enhance its bioavailability and efficacy against bacterial biofilms. These formulations showed improved antimicrobial properties compared to free compounds, indicating potential for clinical applications in treating infections .

Q & A

Q. How can conflicting results from HPLC and spectrophotometric assays for this compound be reconciled?

- Methodology : Cross-validate methods using a factorial experimental design. For example, analyze 10 batches with both techniques and apply Bland-Altman plots to assess bias. Spectrophotometry may overestimate concentration due to interference from degradation products, whereas HPLC provides specificity but requires longer run times .

Q. What experimental design principles apply to optimizing the solubility of this compound in aqueous buffers?

- Methodology : Use a Box-Behnken design to evaluate variables like pH (3–9), temperature (25–45°C), and ionic strength (0.1–0.5 M NaCl). Measure solubility via shake-flask method and analyze with response surface methodology (RSM). Solubility typically peaks at pH 5–6 due to zwitterionic stabilization .

Data Contradiction and Analysis

Q. How should researchers interpret variability in biological activity data for this compound across cell-based assays?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration) and include internal controls (e.g., reference inhibitors). Perform dose-response curves (0.1–100 μM) in triplicate. Use ANOVA to identify outliers and apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Methodological Best Practices

Q. What quality control steps are essential for ensuring batch-to-batch consistency in this compound synthesis?

Q. How can researchers adapt compendial methods (e.g., pharmacopeial standards) for this compound analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.